molecular formula C28H23N3OS2 B12574768 N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide CAS No. 303162-78-9

N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide

Cat. No.: B12574768
CAS No.: 303162-78-9
M. Wt: 481.6 g/mol
InChI Key: VLOCCTWJNZCTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyridine ring, and various aromatic substituents

Preparation Methods

The synthesis of N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the methylphenyl and methylthiophenyl groups through electrophilic aromatic substitution.

    Coupling Reactions: Formation of the pyridine ring and its attachment to the thiazole ring via cross-coupling reactions such as Suzuki or Heck coupling.

    Final Assembly: The phenylacetamide moiety is introduced in the final step, often through amide bond formation using reagents like carbodiimides.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: Halogenation or nitration can occur on the aromatic rings under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various acids and bases.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

    N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide: Differing in the substituents on the aromatic rings.

    Thiazole Derivatives: Compounds with variations in the thiazole ring structure.

    Pyridine Derivatives: Compounds with different functional groups attached to the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

CAS No.

303162-78-9

Molecular Formula

C28H23N3OS2

Molecular Weight

481.6 g/mol

IUPAC Name

N-[4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl]-2-phenylacetamide

InChI

InChI=1S/C28H23N3OS2/c1-18-7-6-10-21(13-18)26-27(34-28(31-26)23-14-19(2)17-33-23)22-11-12-29-24(16-22)30-25(32)15-20-8-4-3-5-9-20/h3-14,16-17H,15H2,1-2H3,(H,29,30,32)

InChI Key

VLOCCTWJNZCTTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC(=CS3)C)C4=CC(=NC=C4)NC(=O)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.